molecular formula C9H22N2 B1609552 N-tert-Butyl-N'-propyl ethylenediamine CAS No. 886500-79-4

N-tert-Butyl-N'-propyl ethylenediamine

Cat. No.: B1609552
CAS No.: 886500-79-4
M. Wt: 158.28 g/mol
InChI Key: WLPURHCGIKOTDU-UHFFFAOYSA-N
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Description

N-tert-Butyl-N’-propyl ethylenediamine is a chemical compound with the molecular formula C9H22N2 and a molecular weight of 158.28 g/mol . It is a derivative of ethylenediamine, featuring tert-butyl and propyl groups attached to the nitrogen atoms. This compound is primarily used in scientific research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-tert-Butyl-N’-propyl ethylenediamine typically involves the reaction of ethylenediamine with tert-butyl and propyl halides under basic conditions. The reaction proceeds through nucleophilic substitution, where the nitrogen atoms of ethylenediamine attack the halides, resulting in the formation of the desired product . The reaction is usually carried out in an organic solvent such as ethanol or methanol, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic attack.

Industrial Production Methods

Industrial production of N-tert-Butyl-N’-propyl ethylenediamine follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction of the starting materials. The reaction conditions are optimized to achieve high yields and purity of the final product. The product is then purified through distillation or recrystallization to remove any impurities .

Chemical Reactions Analysis

Types of Reactions

N-tert-Butyl-N’-propyl ethylenediamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-tert-Butyl-N’-propyl ethylenediamine has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of N-tert-Butyl-N’-propyl ethylenediamine involves its interaction with molecular targets through its nitrogen atoms. The compound can form coordination complexes with metal ions, which can influence various biochemical pathways. Additionally, its ability to undergo nucleophilic substitution allows it to modify other molecules, potentially altering their biological activity .

Comparison with Similar Compounds

Similar Compounds

  • N-tert-Butyl-N’-methyl ethylenediamine
  • N-tert-Butyl-N’-ethyl ethylenediamine
  • N-tert-Butyl-N’-butyl ethylenediamine

Uniqueness

N-tert-Butyl-N’-propyl ethylenediamine is unique due to its specific combination of tert-butyl and propyl groups, which confer distinct steric and electronic properties. This makes it particularly useful in applications where these properties are advantageous, such as in the formation of stable coordination complexes and in selective organic transformations .

Properties

IUPAC Name

N'-tert-butyl-N-propylethane-1,2-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H22N2/c1-5-6-10-7-8-11-9(2,3)4/h10-11H,5-8H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLPURHCGIKOTDU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNCCNC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H22N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00428260
Record name N-tert-Butyl-N'-propyl ethylenediamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00428260
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

886500-79-4
Record name N1-(1,1-Dimethylethyl)-N2-propyl-1,2-ethanediamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=886500-79-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-tert-Butyl-N'-propyl ethylenediamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00428260
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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